N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10766 involves several key steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2-chloro-4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(1,1-dimethylethyl)-4-piperidinamine to yield the benzamide structure.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve a high purity level (≥98%).
Industrial Production Methods
In an industrial setting, the production of CAY10766 would likely involve:
Large-scale synthesis: Utilizing batch reactors for the initial formation of intermediates.
Continuous flow processes: For the final coupling reactions to improve efficiency and yield.
Purification: Employing large-scale chromatography or crystallization methods to ensure the compound meets pharmaceutical-grade purity standards.
Chemical Reactions Analysis
Types of Reactions
CAY10766 undergoes several types of chemical reactions:
Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability of the trifluoromethyl and piperidine groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, though the compound’s stability often limits these reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.
Major Products
The major products formed from these reactions typically involve modifications to the benzamide core or the piperidine ring, depending on the reagents and conditions used.
Scientific Research Applications
CAY10766 has a broad range of applications in scientific research:
Chemistry: Used as a reference compound in the study of antiviral agents and their mechanisms.
Biology: Employed in cell culture studies to investigate its effects on viral entry and replication.
Medicine: Potential therapeutic applications in treating influenza infections, particularly those resistant to other antiviral drugs.
Industry: Utilized in the development of antiviral drug formulations and in the screening of compound libraries for antiviral activity.
Mechanism of Action
CAY10766 exerts its antiviral effects by inhibiting the entry of influenza virus-like particles into host cells. It targets the hemagglutinin protein on the surface of the virus, preventing it from binding to host cell receptors. This inhibition blocks the fusion of the viral envelope with the host cell membrane, thereby reducing viral replication and spread .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another antiviral drug used to treat influenza, but with a different mechanism of action, targeting the neuraminidase enzyme.
Zanamivir: Similar to oseltamivir, it inhibits neuraminidase but is administered via inhalation.
Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the viral polymerase, differing from CAY10766’s mechanism.
Uniqueness
CAY10766 is unique in its specific inhibition of viral entry through hemagglutinin interaction, which distinguishes it from other antiviral compounds that target different stages of the viral life cycle. This specificity may offer advantages in treating strains of influenza that have developed resistance to neuraminidase inhibitors.
Properties
Molecular Formula |
C17H22ClF3N2O |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H22ClF3N2O/c1-16(2,3)23-8-6-12(7-9-23)22-15(24)13-5-4-11(10-14(13)18)17(19,20)21/h4-5,10,12H,6-9H2,1-3H3,(H,22,24) |
InChI Key |
SLXIKWBDOABMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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